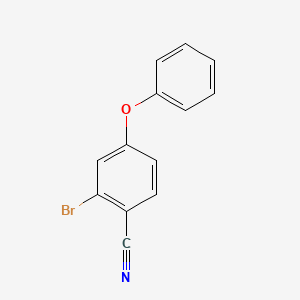

2-Bromo-4-phenoxybenzonitrile

Description

2-Bromo-4-phenoxybenzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the ortho position and a phenoxy group at the para position relative to the nitrile group. The bromine atom enhances electrophilicity, while the phenoxy group may influence solubility and binding interactions in biological systems .

Properties

Molecular Formula |

C13H8BrNO |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

2-bromo-4-phenoxybenzonitrile |

InChI |

InChI=1S/C13H8BrNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H |

InChI Key |

GLDGGEUCTIJMSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenoxybenzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the phenoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.

Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and palladium catalysts. Conditions typically involve heating in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include 2-amino-4-phenoxybenzonitrile and 2-thio-4-phenoxybenzonitrile.

Oxidation Reactions: Products include quinone derivatives.

Reduction Reactions: Products include 2-bromo-4-phenoxybenzylamine.

Scientific Research Applications

2-Bromo-4-phenoxybenzonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Halogen Substitution Effects

The choice of halogen (Br, Cl, F, I) significantly impacts reactivity and biological activity. For example:

| Compound | Key Features | Biological Activity/Reactivity | Reference |

|---|---|---|---|

| 2-Bromo-4-(difluoromethoxy)benzonitrile | Difluoromethoxy group; Br at ortho | Enhanced electrophilicity | |

| 5-Bromo-2-fluoro-4-methoxybenzonitrile | Br and F substituents; methoxy group | High selectivity for cancer targets | |

| 4-(2-Iodoethoxy)benzonitrile | Iodoethoxy group | High reactivity in coupling reactions |

Key Insight : Bromine balances reactivity and stability compared to iodine (too reactive) or fluorine (too inert) .

Positional Isomerism

The position of substituents alters electronic and steric properties:

| Compound | Substituent Positions | Unique Properties | Reference |

|---|---|---|---|

| 2-(4-Bromophenoxy)benzonitrile | Br at para-phenoxy; nitrile at ortho | Strong enzyme inhibition potential | |

| 4-Bromo-2-ethylbenzonitrile | Br at para; ethyl at ortho | Improved lipophilicity | |

| 3-Bromo-4-fluoro-2-hydroxybenzonitrile | Br, F, OH at adjacent positions | Distinct hydrogen-bonding patterns |

Key Insight: Para-substituted bromine (as in 2-Bromo-4-phenoxybenzonitrile) optimizes steric accessibility for nucleophilic attacks .

Functional Group Variations

Functional groups (e.g., phenoxy vs. ethoxy) modulate applications:

| Compound | Functional Group | Applications | Reference |

|---|---|---|---|

| 4-(2-Bromoethoxy)benzonitrile | Bromoethoxy chain | Intermediate in polymer synthesis | |

| 2-(4-Bromophenoxy)benzonitrile | Bromophenoxy ether | Antimicrobial and antitumor research | |

| 4-[(6-Bromohexyl)oxy]benzonitrile | Long alkyl chain with Br | Potential in drug delivery systems |

Key Insight: Phenoxy groups (as in this compound) enhance π-π stacking interactions, crucial for binding to aromatic biological targets .

Uniqueness of this compound

While direct data are scarce, its structure suggests a synergistic interplay between bromine’s electrophilicity and the phenoxy group’s aromaticity. This combination may offer:

- Enhanced Reactivity: Bromine facilitates cross-coupling reactions, while the phenoxy group stabilizes intermediates .

- Biological Relevance : Analogous compounds show promise in anticancer and antimicrobial applications .

- Material Science Utility: Potential as a building block for liquid crystals or organic electronics due to planar aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.